molecular formula C23H42NOPS B3750497 N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE

N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE

Cat. No.: B3750497
M. Wt: 411.6 g/mol
InChI Key: NCRBQISOUBWBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a phosphorothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE typically involves the reaction of 2,4,6-tri-tert-butylphenol with a suitable phosphorothioylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The use of tert-butyl groups provides steric hindrance, which can influence the reaction pathway and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the tert-butyl groups may be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.

Scientific Research Applications

N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, or as an additive in various industrial processes.

Mechanism of Action

The mechanism by which N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphorothioyl group can participate in binding interactions, while the tert-butyl groups provide steric effects that influence the compound’s reactivity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but lacking the phosphorothioyl group.

    2,4,6-Tri-tert-butylpyrimidine: Another compound with tert-butyl groups, used as a base in organic synthesis.

Uniqueness

N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE is unique due to the presence of both the phosphorothioyl group and multiple tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where steric hindrance and functional group interactions are critical.

Properties

IUPAC Name

2,4,6-tritert-butyl-N-[tert-butyl(methoxy)phosphinothioyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42NOPS/c1-20(2,3)16-14-17(21(4,5)6)19(18(15-16)22(7,8)9)24-26(27,25-13)23(10,11)12/h14-15H,1-13H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRBQISOUBWBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C(C)(C)C)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE
Reactant of Route 3
Reactant of Route 3
N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE
Reactant of Route 4
Reactant of Route 4
N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE
Reactant of Route 5
Reactant of Route 5
N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE
Reactant of Route 6
Reactant of Route 6
N-[TERT-BUTYL(METHOXY)PHOSPHOROTHIOYL]-N-[2,4,6-TRI(TERT-BUTYL)PHENYL]AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.